molecular formula C17H16N2S B12726853 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine CAS No. 137052-92-7

5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Cat. No.: B12726853
CAS No.: 137052-92-7
M. Wt: 280.4 g/mol
InChI Key: TYNBIJAMDQFXTM-UHFFFAOYSA-N
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Description

5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by a fused ring system that includes pyrrole, thieno, and diazepine moieties, making it a versatile scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene can yield the desired compound . Another approach involves the use of methanesulfonic acid under reflux in methanol to facilitate the formation of the tricyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient cyclization and minimize side reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the diazepine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit coagulation factors Xa and XIa, thereby exerting anticoagulant effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dihydro-3-methyl-6-phenyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine is unique due to its fused thieno and diazepine rings, which confer distinct electronic and steric properties. This uniqueness makes it a versatile scaffold for the development of new compounds with diverse biological activities and potential therapeutic applications.

Properties

CAS No.

137052-92-7

Molecular Formula

C17H16N2S

Molecular Weight

280.4 g/mol

IUPAC Name

5-methyl-9-phenyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene

InChI

InChI=1S/C17H16N2S/c1-12-11-20-17-14(12)10-18-16(13-6-3-2-4-7-13)15-8-5-9-19(15)17/h2-9,11,16,18H,10H2,1H3

InChI Key

TYNBIJAMDQFXTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=CC=C4

Origin of Product

United States

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